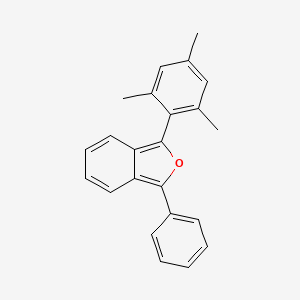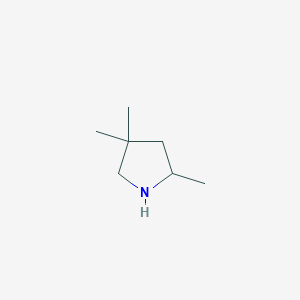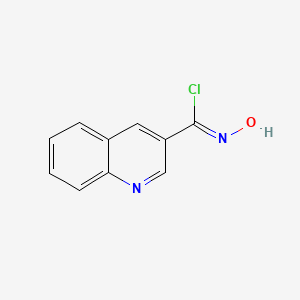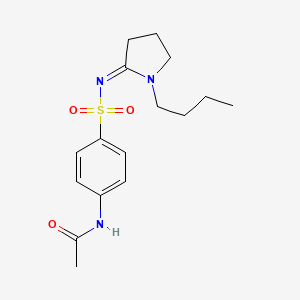
N-(4-(((1-Butyl-2-pyrrolidinylidene)amino)sulfonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidine ring, a sulfonamide group, and an acetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide typically involves multiple steps:
Formation of 1-Butylpyrrolidin-2-one: This intermediate is synthesized by reacting butylamine with succinic anhydride under controlled conditions.
Sulfonamide Formation: The 1-butylpyrrolidin-2-one is then reacted with sulfonyl chloride to form the sulfonamide intermediate.
Final Coupling: The sulfonamide intermediate is coupled with 4-aminophenylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide undergoes several types of chemical reactions:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfinamides, thiols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Industry: Utilized in the development of new materials and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-(N-(1-Butylpyrrolidin-2-ylidene)sulfamoyl)phenyl)acetamide stands out due to its combined structural features of a pyrrolidine ring, sulfonamide group, and acetamide moiety. This unique combination allows for diverse chemical reactivity and a broad range of applications in various fields.
Properties
CAS No. |
126826-59-3 |
|---|---|
Molecular Formula |
C16H23N3O3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[4-[(Z)-(1-butylpyrrolidin-2-ylidene)amino]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C16H23N3O3S/c1-3-4-11-19-12-5-6-16(19)18-23(21,22)15-9-7-14(8-10-15)17-13(2)20/h7-10H,3-6,11-12H2,1-2H3,(H,17,20)/b18-16- |
InChI Key |
LWVLXMBAOIDDIV-VLGSPTGOSA-N |
Isomeric SMILES |
CCCCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-N-butyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12912056.png)
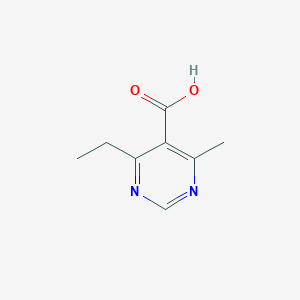
![7-Ethyl-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12912062.png)

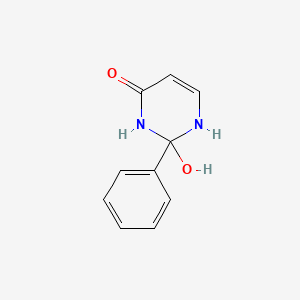
![3,4-Dimethyl-5-[2-methyl-6-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12912080.png)


